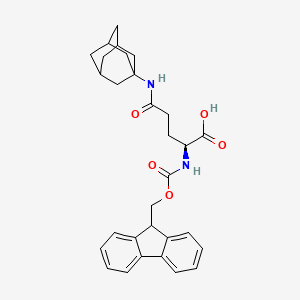

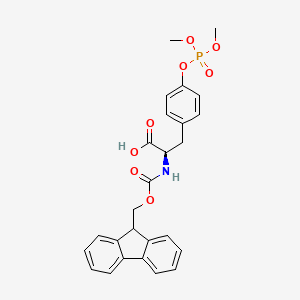

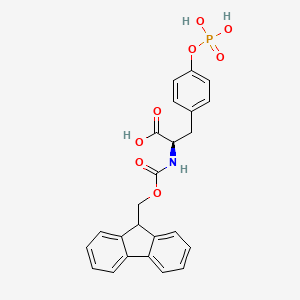

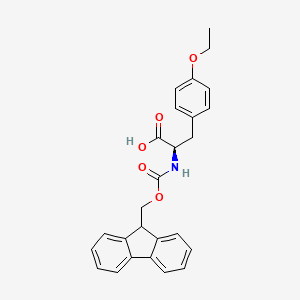

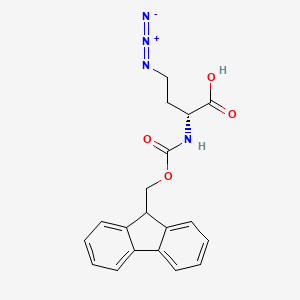

Fmoc-d-aha-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

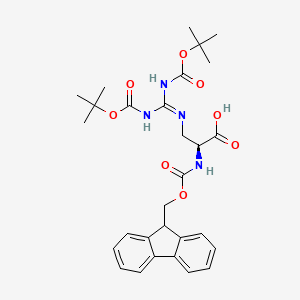

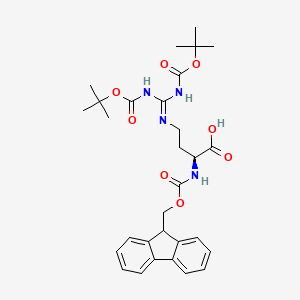

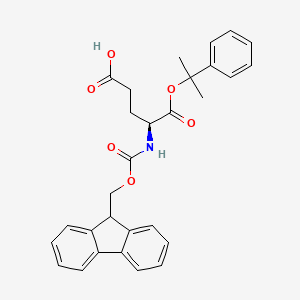

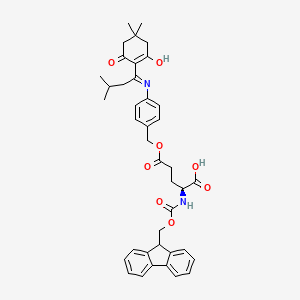

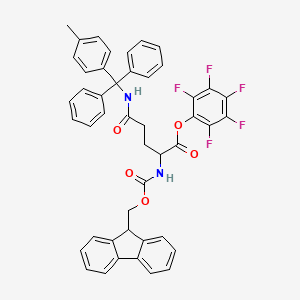

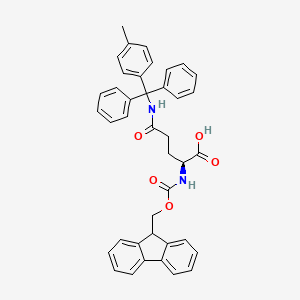

Fmoc-d-aha-oh, also known as N-(9-fluorenylmethoxycarbonyl)-d-2-aminoheptanoic acid, is a synthetic amino acid derivative that has gained significant attention in scientific research. It is widely used in the synthesis of peptides and proteins due to its unique properties.

Applications De Recherche Scientifique

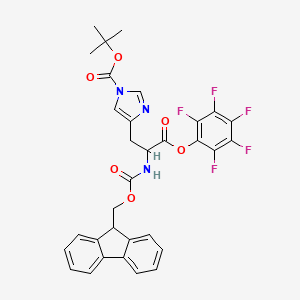

Click Chemistry

Field

Application

Fmoc-D-Aha-OH is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Methods

The application of Fmoc-D-Aha-OH in click chemistry involves its reaction with molecules containing Alkyne, DBCO, or BCN groups . The specific procedures and parameters would depend on the exact experimental setup and the molecules being used.

Results

The outcomes of these reactions are new compounds formed through the click chemistry process . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the molecules being used.

Peptide Synthesis

Application

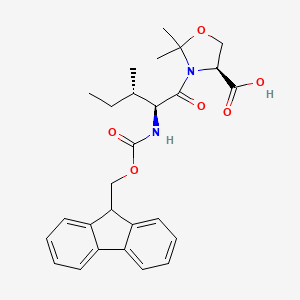

Fmoc-Ala-OH, a similar compound to Fmoc-D-Aha-OH, is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .

Methods

The application of Fmoc-Ala-OH in peptide synthesis involves its use as a building block in the standard Fmoc solid-phase synthesis process . The specific procedures and parameters would depend on the exact experimental setup and the peptides being synthesized.

Results

The outcomes of these syntheses are new peptides . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the peptides being synthesized.

Hydrogel Formation for Biomedical Applications

Field

Application

Fmoc-Derivatized Cationic Hexapeptides, which can include Fmoc-D-Aha-OH, are used to create self-supporting hydrogels for potential biomedical applications . These hydrogels can be used as extracellular matrices for cell adhesion assays .

Methods

The hydrogels are created by the self-assembly of the Fmoc-Derivatized Cationic Hexapeptides in aqueous solution . The specific procedures and parameters would depend on the exact experimental setup and the peptides being used.

Results

The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Fabrication of Biofunctional Hydrogel Materials

Field

Application

Fmoc-dipeptides, which can include Fmoc-D-Aha-OH, are used to fabricate various biofunctional hydrogel materials . These materials can be used in a variety of applications, including drug delivery and diagnostic tools for imaging .

Methods

The hydrogel materials are fabricated through the self-assembly of the Fmoc-dipeptides in aqueous media, forming supramolecular nanostructures and their three-dimensional networks .

Results

The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the materials being fabricated .

Propriétés

IUPAC Name |

(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZARXVEABQBI-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-aha-oh | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.